molecular formula C5H8N2O2 B12887653 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Cat. No.: B12887653
M. Wt: 128.13 g/mol
InChI Key: QQZIRAVAHFONDV-UHFFFAOYSA-N
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Description

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H8N2O2. It is a derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclization of glutamine through a side reaction of ectoine synthase, which forms the compound by cyclic condensation . The reaction conditions often involve moderate temperatures and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound can be isolated and purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrroles, oxo derivatives, and reduced forms of the compound .

Scientific Research Applications

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific enzymes and molecular targets. For instance, it is known to be a product of ectoine synthase, which catalyzes its formation through cyclic condensation of glutamine . This enzyme-mediated reaction is reversible, allowing the compound to participate in various metabolic pathways. The compound’s ability to stabilize enzymes and support bacterial growth under stress conditions highlights its role as a compatible solute .

Comparison with Similar Compounds

Uniqueness: 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to its specific structure and the presence of both amino and carboxylic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-4-2-1-3(7-4)5(8)9/h3H,1-2H2,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZIRAVAHFONDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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